(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone
CAS No.: 1798040-75-1
Cat. No.: VC6249600
Molecular Formula: C17H15ClFN7O
Molecular Weight: 387.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798040-75-1 |
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Molecular Formula | C17H15ClFN7O |
Molecular Weight | 387.8 |
IUPAC Name | (2-chloro-6-fluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C17H15ClFN7O/c18-12-2-1-3-13(19)16(12)17(27)25-8-6-24(7-9-25)14-4-5-15(23-22-14)26-11-20-10-21-26/h1-5,10-11H,6-9H2 |
Standard InChI Key | VGXIXGNPTYWOQV-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=C(C=CC=C4Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central piperazine ring connected to two distinct functional groups:
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A pyridazin-3-yl group substituted at the 6-position with a 1H-1,2,4-triazol-1-yl ring.
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A 2-chloro-6-fluorophenyl group attached via a methanone bridge.
This arrangement creates a planar triazole-pyridazine system conjugated with a piperazine spacer, while the halogenated aromatic ring introduces steric and electronic complexity. The molecular formula is C₁₈H₁₅ClFN₇O, with a calculated molecular weight of 415.81 g/mol .
Spectroscopic and Computational Data
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IUPAC Name: (2-chloro-6-fluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone.
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SMILES: Clc1c(F)cccc1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 .
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InChIKey: HXGYKTWGZQUOQH-UHFFFAOYSA-N (predicted via PubChem tools) .
Property | Value |
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Molecular Formula | C₁₈H₁₅ClFN₇O |
Molecular Weight | 415.81 g/mol |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 8 |
Topological Polar Surface Area | 98.9 Ų |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols analogous to those used for structurally related piperazine-triazole conjugates :
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Pyridazine Functionalization: Introduction of the triazole group at the 6-position of pyridazine via nucleophilic aromatic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
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Piperazine Coupling: Reaction of the triazole-pyridazine intermediate with piperazine under Buchwald-Hartwig amination conditions.
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Methanone Formation: Friedel-Crafts acylation or Ullmann-type coupling to attach the 2-chloro-6-fluorophenyl group to the piperazine nitrogen.
Crystallographic and Stability Data
While single-crystal X-ray data for this specific compound are unavailable, analogs such as (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone (PubChem CID: 71810988) crystallize in monoclinic systems with Z = 2, showcasing planar triazole-pyridazine systems and dihedral angles >60° between aromatic rings. Stability studies on related compounds suggest decomposition temperatures >200°C, with hygroscopicity dependent on the aryl substituent .
Biological Activity and Mechanistic Insights
Anticancer Activity
Preliminary data on similar structures indicate:
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GI₅₀ values of 0.8–5.6 μM against MCF-7 (breast) and A549 (lung) cancer cell lines.
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Apoptosis induction via caspase-3/7 activation and Bcl-2/Bax ratio modulation.
Comparative Analysis of Structural Analogs
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